molecular formula C10H14N2O4 B1402392 1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt CAS No. 1361112-83-5

1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt

Cat. No.: B1402392
CAS No.: 1361112-83-5
M. Wt: 226.23 g/mol
InChI Key: HGTXMSQOKIYGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt (MPP) is a novel compound that has been studied extensively in recent years due to its potential applications in scientific research. MPP is a heterocyclic compound with a unique structure that makes it a promising candidate for use in various laboratory experiments. It has been used in a variety of scientific fields, from biochemistry to pharmacology, and its potential applications are still being explored.

Scientific Research Applications

Rearrangement into Aminoindolizines

Research by Terenin et al. (1992) explored the rearrangement of 1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt derivatives, leading to the formation of aminoindolizines. This process involved the breaking of specific carbon-nitrogen bonds, highlighting the chemical reactivity of these compounds (Terenin et al., 1992).

Enantioselective Hydrogenation

Huang et al. (2014) achieved highly enantioselective iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts. This method provided direct access to chiral tetrahydropyrrolo[1,2-a]pyrazine derivatives, an advancement in the field of asymmetric synthesis (Huang et al., 2014).

Formation of Novel Heterocyclic Systems

Mokrov et al. (2011) studied the reactions of methyl 2-(2-formyl-1H-pyrrol-1-yl)alkanoates with unsubstituted aliphatic diamines, resulting in N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]-pyrazinones and several novel heterocyclic systems. This research expanded the chemical diversity and potential applications of these compounds (Mokrov et al., 2011).

Synthesis of Chiral Tetrahydropyrrolopyrazines

Hu et al. (2018) discussed the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, highlighting their biological significance and the importance of their substituents and absolute configuration for medicinal efficacy. This research represents a significant contribution to the field of medicinal chemistry (Hu et al., 2018).

Vascular Smooth Muscle Relaxants and Antihypertensive Agents

Abou-Gharbia et al. (1984) synthesized tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines, evaluating them as vascular smooth muscle relaxants and antihypertensive agents. This study contributed to the understanding of the pharmacological potential of these compounds (Abou-Gharbia et al., 1984).

Properties

IUPAC Name

1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.C2H2O4/c1-7-8-3-2-5-10(8)6-4-9-7;3-1(4)2(5)6/h2-3,5,7,9H,4,6H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTXMSQOKIYGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CN2CCN1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt
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1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt
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1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt
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1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt
Reactant of Route 5
1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt
Reactant of Route 6
1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt

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